Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate
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Overview
Description
“Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate” is a compound that belongs to the class of heterocyclic compounds known as triazolopyrimidines . These compounds are characterized by a triazolopyrimidine ring, which is a bicyclic system consisting of a triazole ring fused to a pyrimidine ring . Triazolopyrimidines have been found to exhibit various biological activities and are present in many molecules of natural, human, or plant origin .
Synthesis Analysis
The synthesis of triazolopyrimidines typically starts from aminotriazoles and pyrimidines . For instance, H. Amin et al. described the synthesis of a related compound, 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide, through a sequence of four reactions .Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidines is an area of active research. These compounds are known for their reactivity and have been used in various scientific domains, whether they are chemical, biological, or pharmacological .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Various methods of synthesizing derivatives of pyrimidine, including compounds similar to Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate, have been explored. These involve condensation reactions and different synthesis techniques (Lahmidi et al., 2019).
- Crystal Structure and Spectroscopic Characterization : Detailed crystal structure and spectroscopic characterization, including X-ray diffraction and NMR spectroscopy, are crucial for understanding the molecular configuration of such compounds (Lahmidi et al., 2019).
Antibacterial Activity
- Antibacterial Properties : Certain derivatives of pyrimidine exhibit antibacterial activity. Research has shown the effectiveness of these compounds against various bacterial strains, such as Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).
Antitumor Properties
- Antitumor Activities : Investigations into the antitumor properties of similar compounds have revealed significant potential. For example, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate demonstrated high potency against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).
Molecular Docking and Theoretical Analyses
- Molecular Docking Studies : Molecular docking analyses have been conducted on similar compounds to assess their potential as inhibitors for cancer treatment, focusing on their interaction with specific proteins (Sert et al., 2020).
Future Directions
Triazolopyrimidines, due to their various bioactivities and structural similarity to some natural compounds such as purine, are seen as promising systems to create new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
A compound with a similar structure was reported to have excellent pharmacokinetics in preclinical species .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
methyl 2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-4-7-5-8(16)12-10-13-14-11(15(7)10)19-6(2)9(17)18-3/h5-6H,4H2,1-3H3,(H,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDCJNGQRSKRPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SC(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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